molecular formula C6H12O6 B12398564 D-Altrose-18O2

D-Altrose-18O2

Cat. No.: B12398564
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-JUUBORIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Altrose-18O2 is a rare sugar, specifically an aldohexose, which is an epimer of D-glucose. It is labeled with the stable isotope oxygen-18 (18O), making it useful in various scientific studies. This compound is not commonly found in nature and is typically synthesized for research purposes .

Chemical Reactions Analysis

Types of Reactions

D-Altrose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols .

Scientific Research Applications

Comparison with Similar Compounds

D-Altrose-18O2 is unique among similar compounds due to its specific labeling with 18O, which enhances its utility in research. Similar compounds include:

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-JUUBORIYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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